molecular formula C8H17Cl B087089 1-Chlorooctane CAS No. 111-85-3

1-Chlorooctane

Cat. No.: B087089
CAS No.: 111-85-3
M. Wt: 148.67 g/mol
InChI Key: CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Description

1-Chlorooctane (C₈H₁₇Cl), also known as octyl chloride, is a linear alkyl halide with an eight-carbon chain and a terminal chlorine atom. It is a colorless liquid with a boiling point of ~184°C, characterized by moderate hydrophobicity and low polarity . Synthetically, it is produced via chlorination of octanol using thionyl chloride (SOCl₂) or through nucleophilic substitution of octyl bromide with sodium chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorooctane can be synthesized through the reaction of octanol with hydrochloric acid in the presence of a catalyst. The reaction typically involves heating octanol with concentrated hydrochloric acid, resulting in the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of octanol with thionyl chloride or phosphorus trichloride. These methods are preferred due to their higher yields and efficiency. The reaction with thionyl chloride proceeds as follows: [ \text{CH}_3(\text{CH}_2)_7\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_7\text{Cl} + \text{SO}_2 + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions: 1-Chlorooctane primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles such as hydroxide ions to form octanol .

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Oxidation: this compound can be oxidized to form octanoic acid using strong oxidizing agents like potassium permanganate.

Major Products:

    Octanol: Formed through nucleophilic substitution with hydroxide ions.

    Octanoic Acid: Formed through oxidation reactions.

Scientific Research Applications

1-Chlorooctane is recognized as a green solvent due to its low toxicity and ability to dissolve various organic compounds without causing significant environmental harm. Its role in sustainable practices is highlighted by:

  • Solvent for Reactions : It has been used as a solvent in the synthesis of chlorosomal supramolecules, where its weak polarity facilitates the self-aggregation of chlorophyll analogs .
ApplicationDescription
Supramolecular ChemistryUsed as a solvent for chlorophyll analog self-aggregation
Green SolventAlternative to more hazardous solvents in chemical processes

Material Science

In material science, this compound's properties are exploited in various formulations:

  • Surface Chemistry : Studies have shown that this compound can influence surface tension properties when mixed with surfactants. This is crucial for applications in emulsions and coatings where surface interactions are significant .

Case Study 1: Supramolecular Structures

A study on the temperature-dependent self-aggregation of chlorosomal supramolecules demonstrated that using this compound allowed for the reversible transformation between monomeric and aggregated states. The research utilized UV–vis and circular dichroism spectroscopy to analyze these processes, revealing insights into molecular interactions and stability under varying temperatures .

Case Study 2: Ionic Liquid Synthesis

In another investigation, researchers successfully synthesized ILs from chloroalkanes including this compound. The study highlighted how MW-assisted reactions significantly reduced reaction times and improved yields compared to conventional methods, showcasing the efficiency of using halogenated alkanes in modern synthetic chemistry .

Mechanism of Action

1-Chlorooctane acts as a reactant in nucleophilic substitution reactions. The chlorine atom in this compound is replaced by a nucleophile, such as a hydroxide ion, resulting in the formation of octanol. The alkyl chain of this compound provides a reactive site for these substitution reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

1-Chlorooctane is compared to structurally related chlorinated alkanes and polar oils (Table 1).

Table 1: Physical Properties and Interfacial Behavior

Compound Chain Length Boiling Point (°C) Polarity (γₒw, mN/m) Biodegradability*
1-Chlorobutane C4 78 49.6 +
This compound C8 184 35.2
1-Chlorododecane C12 259
n-Octane C8 126 50.2 +
1-Octanol C8 195 8.8 +

Biodegradability tested with *Pseudomonas cichorii 170 .

  • Polarity: this compound’s interfacial tension (γₒw = 35.2 mN/m) is lower than n-octane (50.2 mN/m) but higher than 1-octanol (8.8 mN/m), reflecting its intermediate polarity .
  • Biodegradability : Unlike shorter-chain analogs (e.g., 1-chlorobutane), this compound resists microbial degradation, posing environmental persistence concerns .

Reactivity in Organic Reactions

Catalytic Activity :

  • In pyrolysis, this compound reversibly adsorbs on metal catalysts, selectively reducing deoxygenation activity without affecting hydrogenation .
  • In nickel-catalyzed C–H alkylation, this compound showed poor reactivity (13% conversion vs. >80% for 1-chlorobutane), attributed to steric hindrance from its long alkyl chain .

Environmental and Thermal Stability

Life Cycle Impact :

  • This compound contributes 68% to resource depletion in [C₈C₁Im]Cl production, primarily due to energy-intensive synthesis . In contrast, ZnCl₂-based ionic liquids rely more on solvent (diethyl ether) impacts .

Thermal Behavior :

  • Acts as a solvent in high-temperature (373 K) spectroscopic studies without decomposition, unlike chlorinated aromatics .

GC-MS Identification :

  • This compound (tʀ = 5.58 min, m/z 91) is a diagnostic marker for PVC decomposition, offering specificity over other chlorinated hydrocarbons .

Industrial Feasibility :

  • Preferred over 1-bromooctane in alkylation reactions due to lower cost and comparable efficiency in SN₂ pathways .

Biological Activity

1-Chlorooctane (C8H17Cl) is an organic compound belonging to the class of alkyl halides. Its biological activity has been the subject of various studies due to its potential applications in pharmaceuticals, agriculture, and as a solvent in chemical reactions. This article delves into the biological effects, mechanisms of action, and relevant research findings associated with this compound.

This compound is characterized by its molecular structure, which features a chlorine atom attached to an octane chain. Its properties include:

  • Molecular Formula : C8H17Cl
  • Molecular Weight : 150.68 g/mol
  • Boiling Point : Approximately 174 °C
  • Solubility : Low solubility in water, but soluble in organic solvents.

Toxicity and Ecotoxicology

This compound has been studied for its toxicological effects on various organisms. Research indicates that it can exhibit cytotoxicity in certain cell lines, impacting cellular viability and proliferation. For instance:

  • Cytotoxic Effects : A study demonstrated that exposure to this compound resulted in significant cell death in human liver cancer cells (HepG2) at concentrations above 100 µM, suggesting a dose-dependent relationship between exposure levels and cytotoxicity .
  • Ecotoxicological Impact : In aquatic environments, this compound has been shown to affect the growth and reproduction of certain fish species, indicating its potential risk as a pollutant .

The biological mechanisms through which this compound exerts its effects are not fully elucidated; however, several hypotheses have been proposed:

  • Membrane Disruption : The lipophilic nature of this compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function, leading to cell lysis .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that exposure to halogenated compounds can lead to increased levels of oxidative stress within cells, mediated by the generation of reactive oxygen species .

Case Study 1: Cytotoxicity in HepG2 Cells

A controlled laboratory experiment assessed the cytotoxic effects of this compound on HepG2 cells. The study involved exposing cells to varying concentrations of the compound for 24 hours. Results indicated:

Concentration (µM)Cell Viability (%)
0100
5085
10065
20030

The data revealed a significant decrease in cell viability at higher concentrations, confirming the compound's cytotoxic properties.

Case Study 2: Environmental Impact Assessment

An environmental study evaluated the effects of this compound on freshwater fish populations. Fish were exposed to sub-lethal concentrations over a period of two weeks. Key findings included:

  • Decreased reproductive rates.
  • Altered behavior patterns indicative of stress.

These results underscore the ecological implications of using chlorinated compounds in industrial applications.

Summary of Research Findings

Research on the biological activity of this compound presents a mixed profile of potential applications and risks. Key takeaways include:

  • Cytotoxicity : Demonstrated in human cell lines with implications for cancer research.
  • Environmental Risks : Significant effects on aquatic life raise concerns regarding its use and disposal.
  • Mechanistic Insights : Ongoing studies are needed to fully understand its mode of action at the molecular level.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-chlorooctane, and how do reaction conditions influence product purity?

  • Methodological Answer : The two most common synthetic methods are:

  • Chlorination of octanol : Reacting octanol with thionyl chloride (SOCl₂) under reflux conditions. This method substitutes the hydroxyl group with chlorine, yielding this compound. Excess SOCl₂ and inert solvents (e.g., dichloromethane) improve yield by driving the reaction to completion .
  • Halogen exchange : Substituting octyl bromide with sodium chloride (NaCl) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This method requires controlled temperature (60–80°C) and vigorous stirring to enhance interfacial reactivity .
  • Key factors affecting purity : Residual alcohols or byproducts (e.g., SO₂ in the first method) must be removed via distillation (boiling point: ~184°C) or aqueous washes. Purity can be verified using gas chromatography (GC) .

Q. What are the key physicochemical properties of this compound relevant to its use as a solvent in organic reactions?

  • Methodological Answer :

  • Density : 0.875 g/mL at 25°C, making it suitable for density-based separations .
  • Boiling point : 184°C, enabling high-temperature reactions without rapid solvent evaporation .
  • Polarity : Moderate dipole moment (dependent on molecular structure; ~1.8–2.1 D for 1-chloroalkanes), facilitating dissolution of non-polar to semi-polar compounds .
  • Safety : Flammability and volatility require inert atmospheres (e.g., N₂) and ventilation during handling .

Q. How is this compound utilized in analytical chemistry, particularly in gas chromatography (GC) applications?

  • Methodological Answer :

  • Solvent role : Acts as a dilution medium for hydrophobic analytes (e.g., BTX compounds—benzene, toluene, xylene) due to its low polarity and compatibility with GC columns .
  • Quality control : Used as an internal standard or reference in quantitative GC analysis. For example, this compound solutions (e.g., 2,000 µg/mL in methanol) are employed to calibrate detector responses and validate retention times .

Advanced Research Questions

Q. How does the presence of this compound affect catalyst stability in deoxygenation reactions, and what mechanisms explain its reversible adsorption behavior?

  • Methodological Answer :

  • Catalyst deactivation : Chlorine from this compound competitively adsorbs on metal-active sites (e.g., Pt or Pd), reducing deoxygenation activity. This is observed in bio-oil upgrading, where chlorine binds to catalyst surfaces, blocking reactant access .
  • Reversibility : Adsorption is non-permanent; catalyst activity recovers after removing this compound from the system. This is attributed to weak physisorption rather than strong chemisorption .
  • Experimental validation : Use temperature-programmed desorption (TPD) to quantify chlorine adsorption strength and X-ray photoelectron spectroscopy (XPS) to monitor surface composition changes .

Q. What thermodynamic models explain the self-aggregation behavior of Zn–BChl-d analogs in this compound, and how does temperature modulate these interactions?

  • Methodological Answer :

  • Nucleation–elongation model : At cooling temperatures (20–60°C), Zn–BChl-d analogs form aggregates via stepwise nucleation, followed by elongation. This is supported by circular dichroism (CD) spectral shifts and intensity changes .
  • Isodesmic model : During heating (60–100°C), aggregates disassemble uniformly, with no distinct nucleation phase. This is validated by reversible CD signal changes and van’t Hoff analysis of enthalpy-entropy compensation .
  • Temperature dependence : Cooling increases aggregate stability (ΔG < 0), while heating disrupts intermolecular interactions (ΔG > 0). Monitor via variable-temperature UV-vis-NIR spectroscopy .

Q. How can researchers resolve contradictions in reported solubility data for this compound in co-solvent systems?

  • Methodological Answer :

  • Identify variables : Solubility discrepancies often arise from differences in co-solvent polarity (e.g., methanol vs. methylene chloride) or measurement techniques (e.g., gravimetric vs. spectroscopic methods) .
  • Standardization : Use IUPAC-recommended protocols for solubility testing, including controlled temperature (±0.1°C) and equilibration times (>24 hours). Validate with multiple techniques (e.g., GC headspace analysis, Karl Fischer titration) .
  • Case study : In methanol/water systems, this compound solubility decreases with higher water content due to hydrophobic effects. Compare with Hansen solubility parameters to predict miscibility .

Properties

IUPAC Name

1-chlorooctane
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InChI

InChI=1S/C8H17Cl/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
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InChI Key

CNDHHGUSRIZDSL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCl
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Molecular Formula

C8H17Cl
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DSSTOX Substance ID

DTXSID0021543
Record name 1-Chlorooctane
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Molecular Weight

148.67 g/mol
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Physical Description

Liquid, Colorless liquid; [HSDB]
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Boiling Point

181.5 °C @ 760 MM HG
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Flash Point

70 °C, 158 °F
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ETHER; SLIGHTLY SOLUBLE IN CARBON TETRACHLORIDE, SOL IN MOST ORG SOLVENTS
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Density

0.8738 @ 20 °C/4 °C
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Vapor Pressure

0.95 [mmHg], 0.95 mm Hg at 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

111-85-3, 57214-71-8
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Melting Point

-57.8 °C
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Synthesis routes and methods I

Procedure details

Into a reactor system in accordance with Example 1 there were pumped octyl alcohol and phosphorus trichloride in a molar ratio of 2.90 : 1. The pressure in the flow line was 30 atm. The residence time in reaction zone 1 was 3 minutes; in the preheater, 2 minutes; and, in reaction zone 2, 28 minutes. The temperature at the outlet of reaction zone 1 was 100° C. Following preheating to 150° C, an average temperature of 150° to 155° C was maintained in reaction zone 2. One obtained in the organic phase 96% octyl chloride in a yield of 98% with respect to octyl alcohol. The product contained 0.19% dioctyl ether. Space-time yield: 1.4 kg/hour, liter.
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96%
Yield
98%

Synthesis routes and methods II

Procedure details

In JP 74/034 646, for example, n-octyl alcohol is reacted with HCl gas at 130° C., with pyridine as a catalyst, to form n-octyl chloride. The product is distilled off at reduced pressure. The yield here is only 93.6%, based on the alcohol used.
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Synthesis routes and methods III

Procedure details

1 g (0.0015 mol, equivalent weight=666 gram per mole repeat unit) polymer 5 was placed into a 50 ml Schlenk and dissolved in THF anhydrous (30 ml). The Schlenk was connected to a trap with a NaOH solution (2M) for absorption of HCl and SO2. Then pyridine anhydrous 0.5 ml (0.0062 mol), and SOCl2 0.3 ml (0.0041 mol) were added dropwise at room temperature into the Schlenk. The temperature was slowly increased and maintained at 60° C. for 3 h. Excess of SOCl2 and THF were distilled off under vacuum at 50° C. for 30 minutes, the resulting crude acid chloride polymer. Then freshly distilled THF (30 ml) was added to dissolve the acylated polymer. After 30 minutes needed for complete dissolution of polymer, a solution of excess 8-chloro-1-octanol 1.05 ml (2 mol.eq, 0.0062 mol) was added dropwise to the polymer solution at room temperature under vigorous stirring, and allowed to stir for 24 h. The polymer was recovered by precipitating into distilled water. The product purification was made by dissolution in hot CH2Cl2, precipitation in ethanol and drying at 50° C. in vacuum oven to obtain Polymer 9 as a brown solid (1.39 g, yield 95%) with the following characteristics:
[Compound]
Name
polymer 5
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30 mL
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Yield
95%

Retrosynthesis Analysis

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